molecular formula C13H21N5O4 B6484311 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941917-08-4

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6484311
CAS RN: 941917-08-4
M. Wt: 311.34 g/mol
InChI Key: WKBCBYHSASIMNP-UHFFFAOYSA-N
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Description

This compound, also known as 7-(2,3-Dihydroxypropyl)theophylline or Dyphylline, is a featured product for Cyclic Nucleotide research . It is a theophylline derivative with broncho- and vasodilator properties .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H14N4O4 . The SMILES string representation is CN1C(=O)N©c2ncn(CC(O)CO)c2C1=O .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 161-162 °C (lit.) . Its molecular weight is 254.24 .

Scientific Research Applications

Bronchodilation and Respiratory Health

Cyclic Nucleotide Research

Medicine and Healthcare

Pharmacological Studies

Natural Product Chemistry

Biomedical Engineering and Drug Delivery

Mechanism of Action

The bronchodilatory action of Dyphylline is thought to be mediated through competitive inhibition of phosphodiesterase, resulting in an increase in cyclic AMP, which produces relaxation of bronchial smooth muscle. It also exhibits antagonism of adenosine receptors .

Safety and Hazards

The compound is harmful if swallowed. In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, one should remove from exposure and lie down .

Future Directions

While specific future directions for this compound are not detailed in the search results, its role in Cyclic Nucleotide research suggests potential for further study in this area .

properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-4-5-14-12-15-10-9(18(12)6-8(20)7-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCBYHSASIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

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